molecular formula C36H45Cl2FN3OPd- B14065279 Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[2-(4-fluorophenyl)-4,5-dihydrooxazole-kappaN3]

Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[2-(4-fluorophenyl)-4,5-dihydrooxazole-kappaN3]

Cat. No.: B14065279
M. Wt: 732.1 g/mol
InChI Key: URZQHPLMSQDFBD-UHFFFAOYSA-L
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Description

Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[2-(4-fluorophenyl)-4,5-dihydrooxazole-kappaN3] is a complex organometallic compound It features a palladium center coordinated with a dihydroimidazolylidene ligand and a dihydrooxazole ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[2-(4-fluorophenyl)-4,5-dihydrooxazole-kappaN3] typically involves the reaction of palladium precursors with the respective ligands under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and contamination. Common solvents used include dichloromethane or toluene, and the reaction temperature is maintained between 25-80°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[2-(4-fluorophenyl)-4,5-dihydrooxazole-kappaN3] undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of palladium(II) species.

    Reduction: It can also be reduced to palladium(0) species, which are often more reactive in catalytic cycles.

    Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other donor molecules.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or oxygen, reducing agents such as sodium borohydride or hydrazine, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(II) complexes, while reduction can produce palladium(0) species. Substitution reactions result in new palladium complexes with different ligands.

Scientific Research Applications

Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[2-(4-fluorophenyl)-4,5-dihydrooxazole-kappaN3] has a wide range of scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions, hydrogenation, and carbonylation.

    Biology: The compound’s catalytic properties are explored in biochemical processes and enzyme mimetics.

    Medicine: Research is ongoing into its potential use in drug development and delivery systems.

    Industry: It is utilized in the production of fine chemicals, pharmaceuticals, and advanced materials due to its catalytic efficiency and selectivity.

Mechanism of Action

The mechanism of action of Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[2-(4-fluorophenyl)-4,5-dihydrooxazole-kappaN3] involves its ability to coordinate with various substrates and facilitate their transformation through catalytic cycles. The palladium center acts as a Lewis acid, activating substrates and enabling bond formation or cleavage. The ligands stabilize the palladium center and modulate its reactivity, allowing for precise control over the catalytic process.

Comparison with Similar Compounds

Similar Compounds

    Palladium, [1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]dichloro: Similar structure but lacks the dihydrooxazole ligand.

    Palladium, [1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]dibromo: Similar structure with bromine ligands instead of chlorine.

    Palladium, [1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]dichloro[2-(4-methylphenyl)-4,5-dihydrooxazole-kappaN3]: Similar structure with a methyl group instead of a fluorine atom.

Uniqueness

The uniqueness of Palladium, [1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]dichloro[2-(4-fluorophenyl)-4,5-dihydrooxazole-kappaN3] lies in its specific ligand combination, which imparts distinct electronic and steric properties. This makes it particularly effective in certain catalytic applications where other similar compounds may not perform as well.

Properties

Molecular Formula

C36H45Cl2FN3OPd-

Molecular Weight

732.1 g/mol

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]-2H-imidazol-2-ide;dichloropalladium;2-(4-fluorophenyl)-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C27H37N2.C9H8FNO.2ClH.Pd/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;10-8-3-1-7(2-4-8)9-11-5-6-12-9;;;/h9-21H,1-8H3;1-4H,5-6H2;2*1H;/q-1;;;;+2/p-2

InChI Key

URZQHPLMSQDFBD-UHFFFAOYSA-L

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2[CH-]N(C=C2)C3=C(C=CC=C3C(C)C)C(C)C.C1COC(=N1)C2=CC=C(C=C2)F.Cl[Pd]Cl

Origin of Product

United States

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